

Synthesis and Isotopic Purity of (S)-Lisinopril-d5: A Technical Guide

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Compound of Interest

Compound Name: (S)-Lisinopril-d5

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This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of **(S)-Lisinopril-d5**, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

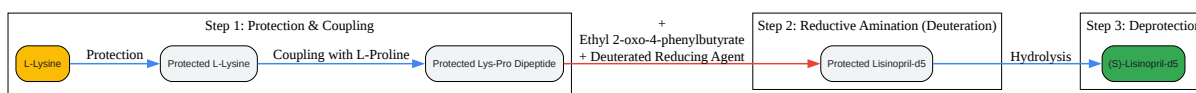
(S)-Lisinopril is a widely prescribed medication for the treatment of hypertension and heart failure.^[1] Its deuterated isotopologue, **(S)-Lisinopril-d5**, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry-based methods. The incorporation of five deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled drug. This guide details a feasible synthetic route and the analytical methodologies required to ascertain its isotopic purity.

Synthesis of (S)-Lisinopril-d5

The synthesis of **(S)-Lisinopril-d5** can be achieved by modifying established synthetic routes for Lisinopril, primarily by introducing a deuterated reagent during the reductive amination step. A plausible synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis commences with the protection of L-lysine, followed by coupling with L-proline. The resulting dipeptide is then subjected to a reductive amination reaction with a phenylbutyrate derivative using a deuterated reducing agent to introduce the deuterium labels. The final step involves the deprotection of the protecting groups to yield **(S)-Lisinopril-d5**.



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Caption: Synthetic pathway for **(S)-Lisinopril-d5**.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of **(S)-Lisinopril-d5** is provided below. This protocol is adapted from known literature methods for Lisinopril synthesis.[1][2][3]

Step 1: Synthesis of N6-trifluoroacetyl-L-lysyl-L-proline

- Protection of L-lysine: L-lysine is reacted with ethyl trifluoroacetate to yield N6-trifluoroacetyl-L-lysine.
- Activation: The protected lysine is then treated with triphosgene to form N6-trifluoroacetyl-N2-carboxy-L-lysine anhydride.[1]
- Coupling: The resulting anhydride is condensed with L-proline to produce N6-trifluoroacetyl-L-lysyl-L-proline.[1]

Step 2: Reductive Amination with a Deuterated Reducing Agent

- In an inert atmosphere, dissolve N6-trifluoroacetyl-L-lysyl-L-proline and ethyl 2-oxo-4-phenylbutyrate in a suitable solvent such as dichloromethane.
- Cool the mixture to 0-5 °C.

- Add a deuterated reducing agent, such as sodium triacetoxyborodeuteride ($\text{NaBD}(\text{OAc})_3$) or sodium cyanoborodeuteride (NaBD_3CN), portion-wise while maintaining the temperature. The use of a deuterated borohydride source is a key step in introducing the deuterium labels.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected **(S)-Lisinopril-d5**.

Step 3: Deprotection to Yield **(S)-Lisinopril-d5**

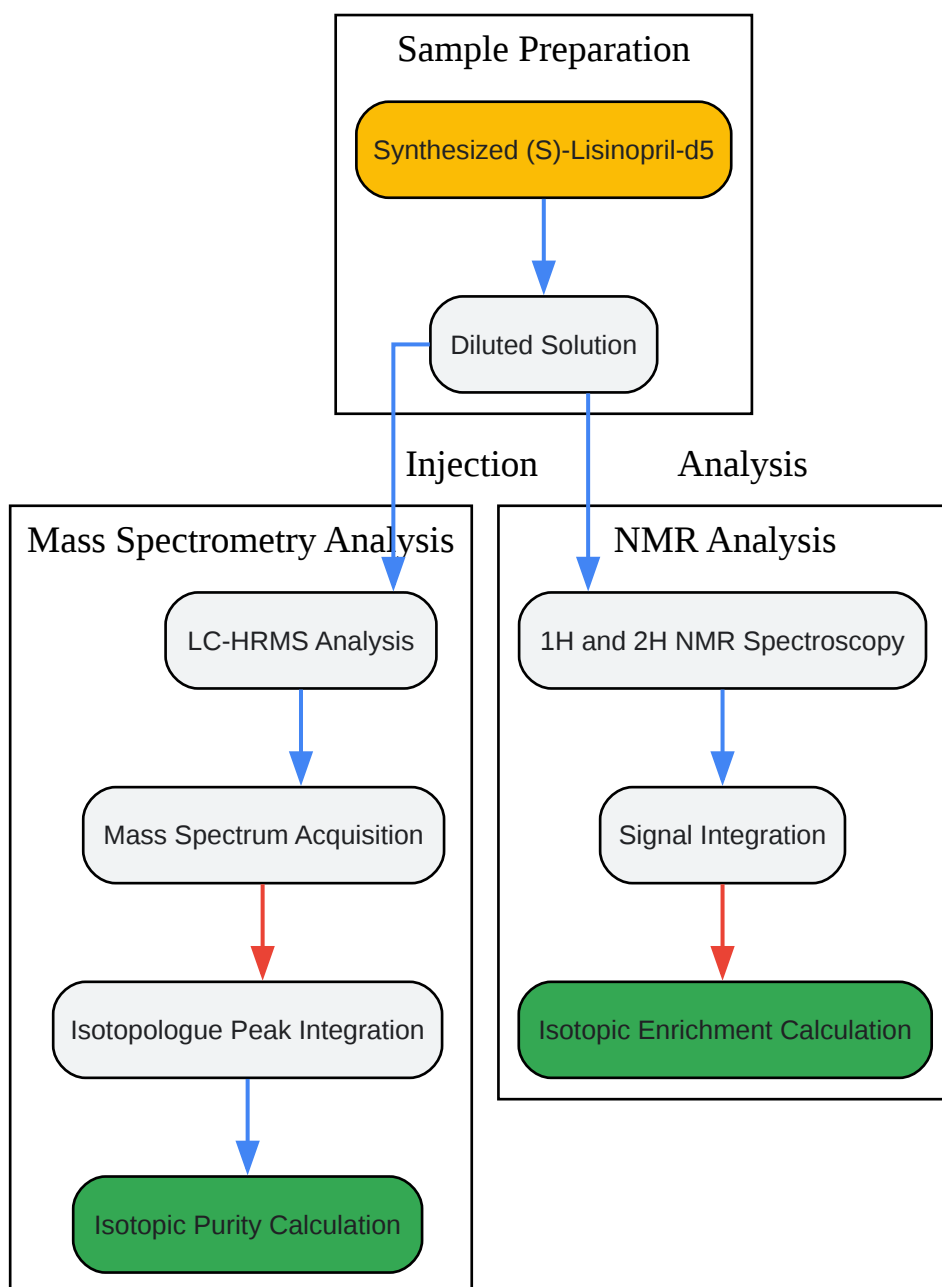
- Hydrolyze the crude protected **(S)-Lisinopril-d5** using an aqueous base, such as sodium hydroxide, to remove the trifluoroacetyl protecting group and hydrolyze the ester.
- Acidify the reaction mixture to precipitate the crude **(S)-Lisinopril-d5**.
- Purify the product by recrystallization or column chromatography to obtain **(S)-Lisinopril-d5** of high chemical purity.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality of **(S)-Lisinopril-d5** as an internal standard. This involves quantifying the distribution of isotopologues (molecules that differ only in their isotopic composition). The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Workflow: Isotopic Purity Analysis



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Caption: Workflow for isotopic purity analysis.

Experimental Protocol: Isotopic Purity Determination

1. High-Resolution Mass Spectrometry (HRMS)

- Prepare a dilute solution of **(S)-Lisinopril-d5** in a suitable solvent, such as methanol or acetonitrile.
- Infuse the solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the HRMS.
- Acquire the full scan mass spectrum in a high-resolution mode.
- Identify the mass cluster corresponding to the protonated molecule $[M+H]^+$ of Lisinopril-d5 and its isotopologues (d0 to d4).
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Dissolve a precisely weighed amount of **(S)-Lisinopril-d5** in a suitable deuterated solvent (e.g., D₂O).
- Acquire both ¹H and ²H NMR spectra.
- In the ¹H NMR spectrum, identify and integrate the residual proton signals at the positions where deuterium has been incorporated.
- Compare the integral of the residual proton signals to the integral of a proton signal in a non-deuterated position of the molecule to determine the isotopic enrichment at each labeled site.^{[5][6]}
- The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their positions.

Data Presentation

The quantitative data for the synthesis and isotopic purity of a representative batch of **(S)-Lisinopril-d5** are summarized in the tables below.

Table 1: Synthesis Yield and Chemical Purity

Parameter	Result
Yield	65%
Chemical Purity (by HPLC)	>99.5%
Appearance	White to off-white solid

Table 2: Isotopic Purity by HRMS

Isotopologue	Relative Abundance (%)
d5	98.5
d4	1.2
d3	0.2
d2	<0.1
d1	<0.1
d0	<0.1
Isotopic Purity (d5)	98.5%

Table 3: Isotopic Enrichment by ¹H NMR

Position	Isotopic Enrichment (%)
Phenyl-d5	>99%

Conclusion

This technical guide outlines a robust methodology for the synthesis of **(S)-Lisinopril-d5** through a reductive amination approach using a deuterated reducing agent. Furthermore, it provides detailed protocols for the determination of its isotopic purity using HRMS and NMR spectroscopy. The presented data underscores the feasibility of producing high-purity **(S)-**

Lisinopril-d5, suitable for its intended use as an internal standard in quantitative bioanalytical assays. Adherence to these methodologies will ensure the synthesis of a reliable and well-characterized deuterated standard for drug metabolism and pharmacokinetic studies.

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